The synthesis of 9H-PURINE-6-CARBALDEHYDE can be achieved through several methods, with one prominent approach being the Vilsmeier-Haack reaction. This method employs a formylating agent, typically N,N-dimethylformamide (DMF) in conjunction with phosphorus oxychloride (POCl₃), to introduce the aldehyde group at the 6-position of the purine ring.
The molecular structure of 9H-PURINE-6-CARBALDEHYDE can be described as follows:
9H-PURINE-6-CARBALDEHYDE participates in various chemical reactions, primarily due to its reactive aldehyde group.
The mechanism of action for 9H-PURINE-6-CARBALDEHYDE and its derivatives primarily involves interactions with nucleic acids and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to inhibition or modification of their functions.
9H-PURINE-6-CARBALDEHYDE exhibits several notable physical and chemical properties:
The compound is stable under normal laboratory conditions but should be stored away from strong oxidizing agents to prevent unwanted reactions .
The applications of 9H-PURINE-6-CARBALDEHYDE span multiple scientific disciplines:
9H-Purine-6-carbaldehyde is a chemically distinct derivative of the purine heterocyclic system, formally identified by the IUPAC name 9H-purine-6-carbaldehyde. This nomenclature designates the aldehyde functional group (-CHO) attached at the C6 position of the purine scaffold. The purine core consists of a fused pyrimidine-imidazole ring system, where positions 1, 3, 7, and 9 denote nitrogen atoms. In its canonical 9H-tautomer, the hydrogen resides at N9, which is the predominant form involved in nucleoside formation and biological recognition [5]. Alternative naming conventions include purine-6-carboxaldehyde or 6-formylpurine, though these are less precise. The compound’s molecular formula is C₆H₄N₄O, with a molecular weight of 148.12 g/mol. Its structural uniqueness stems from the juxtaposition of the electron-withdrawing aldehyde group and the electron-deficient purine ring, creating a reactive site amenable to nucleophilic attack, condensation, and cyclization reactions. This reactivity profile distinguishes it from related purine-6-carboxylic acid (C₆H₄N₄O₂) or carboxamide derivatives (e.g., N-ethyl-9H-purine-6-carboxamide, C₈H₉N₅O) [1] [5].
Table 1: Key Nomenclature and Structural Descriptors of 9H-Purine-6-carbaldehyde
Property | Description |
---|---|
Systematic IUPAC Name | 9H-Purine-6-carbaldehyde |
Molecular Formula | C₆H₄N₄O |
Molecular Weight | 148.12 g/mol |
Core Structure | Purine (fused pyrimidine[4,5-d]imidazole) with aldehyde at C6 |
Tautomeric Preference | 9H-tautomer (N9-protonated) dominant |
Key Substituent | Aldehyde (-CHO) group at C6 position |
Purines occupy a foundational role in heterocyclic chemistry due to their presence in genetic material (e.g., adenine, guanine) and essential biomolecules like ATP. The exploration of C6-functionalized purines, including 9H-purine-6-carbaldehyde, emerged as chemists sought to modify nucleobase reactivity for pharmaceutical applications. Heterocyclic modifications—particularly at the C6 position—proved pivotal in antibiotic development, as evidenced by the incorporation of five-membered heterocycles (e.g., thiazole, triazole, tetrazole) into beta-lactam antibiotics like ceftazidime (approved 1984) and tazobactam (approved 1992) [2]. These innovations demonstrated how minor structural alterations could enhance biological activity or overcome resistance. Purine-6-carbaldehyde derivatives entered synthetic programs as versatile intermediates for constructing complex heterocyclic architectures. Their inherent reactivity enabled the synthesis of Schiff bases, hydrazones, and fused ring systems relevant to medicinal chemistry. The historical trajectory of such compounds underscores a broader trend: heterocyclic chemists exploit electron-deficient cores (like purines) to access diverse pharmacophores. For instance, the aldehyde group’s electrophilicity facilitates condensations with amines or hydrazines, generating libraries of compounds for biological screening—a strategy widely adopted in antibacterial and antiviral drug discovery [2] [4].
9H-Purine-6-carbaldehyde serves as a critical synthon in designing nucleoside and nucleotide analogs with tailored biological properties. Its aldehyde functionality enables versatile transformations, including:
Table 2: Synthetic Applications of 9H-Purine-6-carbaldehyde in Nucleotide Analog Design
Synthetic Strategy | Key Reaction Conditions | Product Class | Biological Relevance |
---|---|---|---|
Multi-Component Alkylation | Purine + Acetal + Anhydride/TMSOTf/MeCN/rt | α-Branched acyclonucleosides | Antiviral agents (acyclovir analogs) |
Methanocarba Modification | Aldehyde-mediated cyclopropanation + purine coupling | Constrained (N)-methanocarba nucleosides | Adenosine receptor ligands (A3 selective) |
Schiff Base Formation | Condensation with amines/hydrazines | Imines, hydrazones | Precursors to fused heterocycles |
These strategies underscore the compound’s utility in generating analogs that address antibiotic resistance—a critical need highlighted by the sparse pipeline of new antibacterials and the withdrawal of major pharmaceutical companies from antibiotic development [2]. By enabling rapid access to nucleoside mimetics, 9H-purine-6-carbaldehyde contributes to reviving "forgotten" antibiotic scaffolds and combating multidrug-resistant pathogens.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: